9-(6-Bromopyridin-2-yl)-9H-carbazole
Description
6-(2-Phenyl-phenoxy)hexane-1-ol is a substituted hexanol derivative featuring a phenoxy group at the sixth carbon and a hydroxyl group at the first carbon. The compound’s structure suggests it may exhibit characteristics influenced by both the hydrophobic aromatic ring and the hydrophilic alcohol group, making it relevant in organic synthesis, fragrance industries, or as an intermediate in pharmaceutical development .
Properties
Molecular Formula |
C17H11BrN2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
9-(6-bromopyridin-2-yl)carbazole |
InChI |
InChI=1S/C17H11BrN2/c18-16-10-5-11-17(19-16)20-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20/h1-11H |
InChI Key |
WZAJJFSKAYHLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(6-Bromopyridin-2-yl)-9H-carbazole typically involves the functionalization of carbazole at the nitrogen position with a 6-bromo-2-pyridyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
9-(6-Bromopyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Scientific Research Applications
9-(6-Bromopyridin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore the use of carbazole derivatives in drug development, particularly for their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(6-Bromopyridin-2-yl)-9H-carbazole is largely dependent on its application. In optoelectronic devices, its effectiveness is attributed to its ability to transport charge and its photochemical stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components to exert its effects .
Comparison with Similar Compounds
Structural and Chemical Properties
6-Phenyl-1-hexanol (CAS 2430-16-2)
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.28 g/mol
- Structure : A straight-chain alcohol with a phenyl group at the sixth carbon.
- Key Features :
- Safety : Requires careful handling to avoid inhalation or ingestion risks .
6-Phenyl-5-hexen-2-yn-1-ol (CAS 96851-44-4)
- Molecular Formula : C₁₂H₁₂O
- Molecular Weight : 172.23 g/mol
- Structure : Contains a triple bond (C≡C) at position 2 and a double bond (C=C) at position 3.
- Key Features: Unsaturated bonds increase reactivity, making it suitable for click chemistry or polymer synthesis. Lower molecular weight compared to 6-phenyl-1-hexanol may enhance volatility .
Hexan-1-ol (CAS 111-27-3)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.18 g/mol
- Structure : A simple six-carbon primary alcohol.
- Key Features: Found in natural aromas (e.g., olives, wines) and synthesized via lipoxygenase pathways. Acts as a precursor for esters like hexyl acetate, which contribute to fruity or floral notes .
- Safety : Classified as flammable (H226) and moderately toxic (H302, H312) .
3-Sulfonyl Hexane-1-ol Acetate (3-SHA)
- Molecular Formula: Not explicitly provided, but likely C₈H₁₆O₄S.
- Key Features: Sulfonyl and acetate groups enhance stability and aroma potency. Produced by non-enological yeasts (e.g., P. kluyveri) and contributes to specific wine or fruit aromas .
Functional Group and Reactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
